2-((2-Furylmethyl)amino)-2-methylpropan-1-OL
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Overview
Description
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL is an organic compound that features a furan ring attached to an amino group, which is further connected to a methylpropan-1-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL typically involves the reaction of 2-furylmethylamine with 2-methylpropan-1-ol under specific conditions. One common method is the reductive amination of furfural with ammonia, followed by subsequent reactions to introduce the methylpropan-1-ol moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furfural derivatives, while reduction can produce different alcohols or amines .
Scientific Research Applications
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-((2-Furylmethyl)amino)-2-methylpropan-1-OL involves its interaction with specific molecular targets and pathways. The furan ring and amino group play crucial roles in its biological activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Furosemide: A diuretic with a similar furan ring structure.
Furfurylamine: A starting material for pharmaceuticals with a related structure.
Uniqueness
2-((2-Furylmethyl)amino)-2-methylpropan-1-OL is unique due to its specific combination of a furan ring and a methylpropan-1-ol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-2-methylpropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,7-11)10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVOHCISDMKPNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406015 |
Source
|
Record name | STK510592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-94-4 |
Source
|
Record name | STK510592 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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